Cas no 1807028-89-2 (2-Bromo-3-chloro-6-(trifluoromethoxy)aniline)
2-Bromo-3-chloro-6-(trifluoromethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline
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- Inchi: 1S/C7H4BrClF3NO/c8-5-3(9)1-2-4(6(5)13)14-7(10,11)12/h1-2H,13H2
- InChI Key: BZXDJRKUDBTIIU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1N)OC(F)(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 204
- Topological Polar Surface Area: 35.2
2-Bromo-3-chloro-6-(trifluoromethoxy)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013018372-1g |
2-Bromo-3-chloro-6-(trifluoromethoxy)aniline |
1807028-89-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
2-Bromo-3-chloro-6-(trifluoromethoxy)aniline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline
Comprehensive Overview of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline (CAS No. 1807028-89-2)
2-Bromo-3-chloro-6-(trifluoromethoxy)aniline (CAS No. 1807028-89-2) is a halogenated aromatic amine with a unique combination of bromine, chlorine, and trifluoromethoxy substituents on the benzene ring. This compound belongs to the class of anilines functionalized with multiple heteroatoms, which are widely studied in medicinal chemistry and materials science due to their tunable electronic and steric properties. The trifluoromethoxy group (-OCF₃) imparts significant electron-withdrawing effects, while the bromine and chlorine atoms contribute to the molecule's overall lipophilicity and reactivity profile.
The structural features of 2-bromo-3-chloro-6-(trifluoromethoxy)aniline make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies (e.g., *J. Med. Chem.* 2023, 66(14), 9875–9891) have demonstrated that trifluoromethoxy-substituted anilines exhibit enhanced metabolic stability compared to their non-fluorinated analogs. This is attributed to the strong inductive effect of the C-F bonds, which reduces susceptibility to cytochrome P450-mediated oxidation. The bromine atom at the para position (relative to the amine group) further modulates intermolecular interactions, making this compound particularly useful in structure-activity relationship (SAR) studies for drug discovery programs targeting G protein-coupled receptors (GPCRs).
Synthesis pathways for CAS No. 1807028-89-2 typically involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. A notable approach reported in *Organic Letters* (2024, 26(5), 743–747) employs palladium(0)-catalyzed Buchwald-Hartwig amination of a pre-functionalized dibromochlorobenzene derivative. The trifluoromethoxy group is introduced via electrophilic fluorination using Selectfluor® reagent under mild conditions, ensuring high regioselectivity at position 6 of the benzene ring. This method achieves >95% yield with minimal formation of byproducts, addressing common challenges associated with polyhalogenated aromatic systems.
In pharmaceutical research, derivatives of 2-bromo-3-chloro-6-(trifluoromethoxy)aniline have shown promise as kinase inhibitors and antiviral agents. A 2024 study published in *ACS Medicinal Chemistry Letters* demonstrated that this scaffold forms key interactions with ATP-binding pockets in kinases through hydrogen bonding between the amine group and conserved aspartate residues. The bromine atom was found to participate in halogen bonding with tyrosine residues in the hinge region, enhancing target specificity over off-target proteins by up to 15-fold.
The trifluoromethoxy functionality in this compound also contributes to its unique physicochemical properties. Computational studies using DFT methods (reported in *Journal of Fluorine Chemistry* 2023, 514:110459) revealed that the -OCF₃ group increases molecular dipole moment by ~45% compared to methoxy-substituted analogs. This property enhances solubility parameters critical for formulation development and influences partition coefficients important for drug absorption profiles.
In materials science applications, researchers at ETH Zürich (Advanced Materials Interfaces, 2024, eadl1975) explored the use of this compound as a building block for organic photovoltaics. The combination of electron-deficient substituents creates favorable energy level alignment at donor/acceptor interfaces when incorporated into conjugated polymers. UV-vis spectroscopy data showed a bathochromic shift of ~60 nm compared to reference compounds without fluorinated moieties.
An emerging application area involves its use as a precursor for click chemistry reactions under copper(I)-catalyzed azide alkyne cycloaddition conditions. The bromine atom serves as an efficient leaving group for alkylation reactions while maintaining structural integrity during multi-step syntheses—a finding corroborated by recent work from Kyoto University's Department of Organic Chemistry.
Safety data from OECD TG guidelines indicate that while this compound requires standard laboratory precautions due to its halogen content, it does not exhibit acute toxicity profiles comparable to known hazardous substances when handled properly under fume hood conditions with appropriate PPE including nitrile gloves and safety goggles.
Ongoing research continues to explore novel applications for this versatile scaffold across disciplines including agrochemistry where its herbicidal potential is being investigated through QSAR modeling approaches published in Pest Management Science (Volume 80 Issue S1). The ability to fine-tune biological activity through strategic substitution patterns remains a focal point for future development programs targeting both small molecule drugs and functional materials.
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